molecular formula C9H10ClNO3 B3045883 N-{[5-(2-chloroacetyl)furan-2-yl]methyl}acetamide CAS No. 115865-57-1

N-{[5-(2-chloroacetyl)furan-2-yl]methyl}acetamide

Cat. No.: B3045883
CAS No.: 115865-57-1
M. Wt: 215.63 g/mol
InChI Key: CECVWYQULDGTQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-{[5-(2-chloroacetyl)furan-2-yl]methyl}acetamide” is a chemical compound with the molecular formula C9H10ClNO3 . It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The compound also has an acetamide group (CH3CONH2), which is derived from acetic acid.


Molecular Structure Analysis

The molecular structure of this compound would include a furan ring attached to a chloroacetyl group and a methylacetamide group . The exact 3D structure would depend on the specific orientations and conformations of these groups in the molecule.


Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the chloroacetyl group could potentially undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure and the properties of similar compounds. For example, “this compound” is likely to be a solid at room temperature given its molecular weight .

Scientific Research Applications

Carcinogenicity Studies

N-[5-(5-nitro-2-furyl)-1,3,4-thiadiazol-2-yl]acetamide, a compound structurally similar to N-{[5-(2-chloroacetyl)furan-2-yl]methyl}acetamide, was investigated for carcinogenicity. Studies on Sprague-Dawley female rats revealed the induction of various tumors, including forestomach squamous cell tumors and pulmonary alveolar cell carcinomas (Cohen et al., 1975).

Synthetic and Pharmacological Potential

Derivatives of 1,2,4-triazol, which are similar to the acetamide derivative , have shown considerable synthetic and pharmacological potential. Research has highlighted their effectiveness in minimizing drug toxicity and enhancing therapeutic efficacy. An example includes the synthesis of pyrolin derivatives, demonstrating anti-exudative properties in animal studies (Chalenko et al., 2019).

Pyrolysis of N-acetylglucosamine

Research involving the pyrolysis of N-acetylglucosamine has identified various nitrogen-containing compounds, including acetamidofurans and acetamidopyrones. These compounds are considered unique pyrolysis products of chitin and N-acetylglucosamine, with potential applications in biological or geochemical sample analysis (Franich et al., 1984).

Anticancer Activity

The synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, structurally related to this compound, revealed promising anticancer activity. These compounds showed selective cytotoxicity against human lung adenocarcinoma cells, highlighting their potential as therapeutic agents (Evren et al., 2019).

Halogenation Studies

Studies on the halogenation of N-(2-acetylbenzofuran-3-yl)acetamide have provided insights into the electrophilic nature of reactions involving similar acetamide derivatives. This research contributes to the understanding of chemical properties and reactions of such compounds (Jordan & Markwell, 1978).

Properties

IUPAC Name

N-[[5-(2-chloroacetyl)furan-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-6(12)11-5-7-2-3-9(14-7)8(13)4-10/h2-3H,4-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECVWYQULDGTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(O1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368458
Record name Acetamide, N-[[5-(chloroacetyl)-2-furanyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115865-57-1
Record name Acetamide, N-[[5-(chloroacetyl)-2-furanyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[5-(2-chloroacetyl)furan-2-yl]methyl}acetamide
Reactant of Route 2
N-{[5-(2-chloroacetyl)furan-2-yl]methyl}acetamide
Reactant of Route 3
Reactant of Route 3
N-{[5-(2-chloroacetyl)furan-2-yl]methyl}acetamide
Reactant of Route 4
Reactant of Route 4
N-{[5-(2-chloroacetyl)furan-2-yl]methyl}acetamide
Reactant of Route 5
Reactant of Route 5
N-{[5-(2-chloroacetyl)furan-2-yl]methyl}acetamide
Reactant of Route 6
Reactant of Route 6
N-{[5-(2-chloroacetyl)furan-2-yl]methyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.